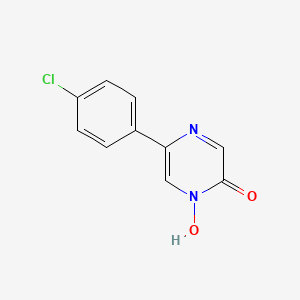

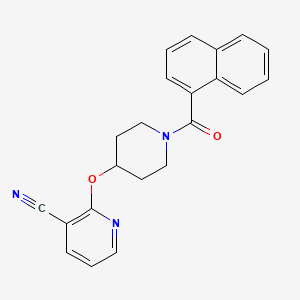

![molecular formula C19H15N5O2 B2956768 N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-22-8](/img/structure/B2956768.png)

N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a triazolo ring, and a quinazoline ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups and rings. The cyclopropyl group is a three-membered carbon ring, the phenyl group is a six-membered carbon ring with alternating double bonds, the triazolo ring is a five-membered ring with two nitrogen atoms, and the quinazoline is a fused ring system with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group might undergo hydrolysis, and the rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group might increase its polarity and solubility in water .Scientific Research Applications

Synthesis and Characterization

- Studies have detailed the synthesis routes for various quinazoline derivatives, highlighting methodologies such as intramolecular cyclization and nucleophilic substitution reactions. These synthetic approaches enable the creation of a broad range of biologically active compounds, including those with potential antimicrobial and anticancer applications (Pfeiffer et al., 1999).

Antimicrobial Activity

- Novel triazoloquinazolines have demonstrated significant antimicrobial efficacy, targeting both gram-positive and gram-negative bacteria. The structural modifications on the quinazoline nucleus have been found to influence the antimicrobial activity, suggesting these compounds as promising candidates for developing new antibacterial agents (Pandey et al., 2009).

Anticancer Activity

- Quinazoline derivatives have been identified as potential anticancer agents through various mechanisms, including inhibition of kinase activity and interaction with DNA. These compounds show promise in targeting multiple cancer cell lines, underscoring their potential in cancer therapy (Ovádeková et al., 2005).

Analgesic Activity

- Some quinazoline compounds have been evaluated for their analgesic properties, indicating their potential as pain management agents. The research suggests that modifications to the quinazoline core can lead to compounds with significant analgesic effects, offering avenues for new analgesic drug development (Saad et al., 2011).

Mechanism of Action

Target of Action

The primary target of HMS3472F14 is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

HMS3472F14 acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 by HMS3472F14 affects the cell cycle regulatory pathway . CDK2 is a key player in this pathway, and its inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often dysregulated .

Result of Action

The inhibition of CDK2 by HMS3472F14 leads to significant cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often dysregulated . The compound has shown superior cytotoxic activities against certain cell lines .

Action Environment

The action, efficacy, and stability of HMS3472F14 can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules or drugs.

Safety and Hazards

properties

IUPAC Name |

N-cyclopropyl-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18(20-13-7-8-13)12-6-9-14-15(10-12)24-17(21-19(14)26)16(22-23-24)11-4-2-1-3-5-11/h1-6,9-10,13,23H,7-8H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLCUMCEQNOXLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

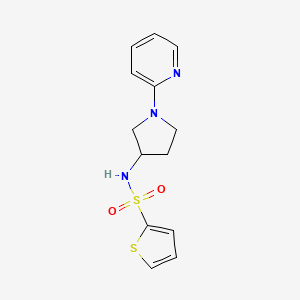

![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)

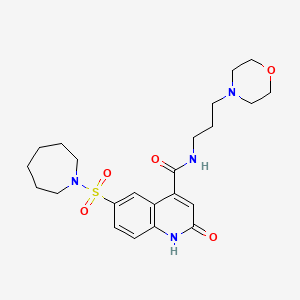

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acrylamide](/img/structure/B2956691.png)

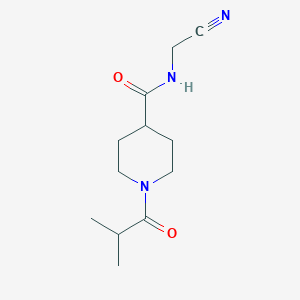

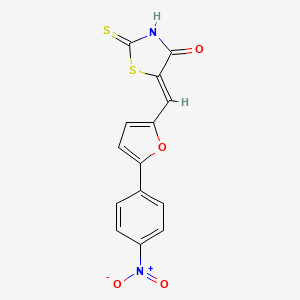

![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)

![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)

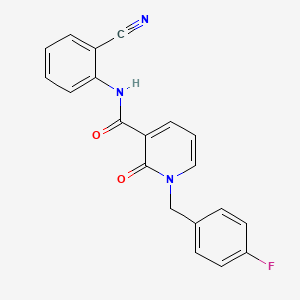

![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)

![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)